molecular formula C22H26N4O3 B11145886 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)acetamide

Cat. No.: B11145886
M. Wt: 394.5 g/mol
InChI Key: PRGJKDXJTHGARU-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)acetamide is a complex organic compound that features a benzodioxepin ring fused with a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through cyclization reactions. Subsequent steps involve the introduction of the triazolopyridine moiety via nucleophilic substitution or coupling reactions. The final step usually involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves chromatography techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzodioxepin or triazolopyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin derivatives: These compounds share the benzodioxepin core and exhibit similar chemical properties.

    Triazolopyridine derivatives: Compounds with the triazolopyridine moiety also show comparable biological activities.

Uniqueness

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)acetamide is unique due to the combination of the benzodioxepin and triazolopyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

InChI

InChI=1S/C22H26N4O3/c27-22(16-17-9-10-18-19(15-17)29-14-6-13-28-18)23-11-4-1-2-7-20-24-25-21-8-3-5-12-26(20)21/h3,5,8-10,12,15H,1-2,4,6-7,11,13-14,16H2,(H,23,27)

InChI Key

PRGJKDXJTHGARU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCCCCC3=NN=C4N3C=CC=C4)OC1

Origin of Product

United States

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